N-isobutylpyrimidin-2-amine N-isobutylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13316024
InChI: InChI=1S/C8H13N3/c1-7(2)6-11-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3,(H,9,10,11)
SMILES: CC(C)CNC1=NC=CC=N1
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

N-isobutylpyrimidin-2-amine

CAS No.:

Cat. No.: VC13316024

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

N-isobutylpyrimidin-2-amine -

Specification

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name N-(2-methylpropyl)pyrimidin-2-amine
Standard InChI InChI=1S/C8H13N3/c1-7(2)6-11-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3,(H,9,10,11)
Standard InChI Key KXCWPZCIOOLNOU-UHFFFAOYSA-N
SMILES CC(C)CNC1=NC=CC=N1
Canonical SMILES CC(C)CNC1=NC=CC=N1

Introduction

Chemical Identity and Structural Properties

N-Isobutylpyrimidin-2-amine belongs to the pyrimidine class, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Its molecular formula is C₈H₁₃N₃, with a molar mass of 151.21 g/mol . Key identifiers include:

PropertyValue
IUPAC NameN-(2-methylpropyl)pyrimidin-2-amine
SMILESCC(C)CNC₁=NC=CC=N₁
InChI KeyKXCWPZCIOOLNOU-UHFFFAOYSA-N
PubChem CID5134237
Melting/Boiling PointsNot experimentally reported
SolubilityModerate in polar solvents (e.g., DMSO)

The compound’s planar pyrimidine ring and branched isobutyl group contribute to its lipophilicity, influencing its pharmacokinetic properties .

Synthesis and Structural Modification

Synthetic Pathways

While no explicit synthesis for N-isobutylpyrimidin-2-amine is documented, analogous methods for pyrimidine amines suggest two plausible routes:

  • Nucleophilic Substitution:
    Reaction of 2-chloropyrimidine with isobutylamine under basic conditions . For example:

    2-chloropyrimidine+isobutylamineBaseN-isobutylpyrimidin-2-amine+HCl2\text{-chloropyrimidine} + \text{isobutylamine} \xrightarrow{\text{Base}} \text{N-isobutylpyrimidin-2-amine} + \text{HCl}

    This method is widely used for introducing alkylamine substituents to pyrimidines .

  • Reductive Amination:
    Condensation of pyrimidine-2-carbaldehyde with isobutylamine followed by reduction . Such strategies are common in heterocyclic chemistry to form stable amine linkages .

Structural Analogs

Halogenated derivatives, such as 4,6-dichloro-N-isobutylpyrimidin-2-amine (CAS: 72063-75-3), demonstrate the versatility of this scaffold for further functionalization . Chlorine atoms at the 4- and 6-positions enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

N-Isobutylpyrimidin-2-amine serves as a precursor for:

  • Anticancer agents: Pyrimidine derivatives inhibit kinases (e.g., Nek2) and modulate cell cycle proteins .

  • Antimicrobial compounds: Substituted pyrimidines exhibit activity against bacterial and fungal pathogens .

  • Neurological therapeutics: Analogous structures target lipid-mediated signaling pathways (e.g., NAPE-PLD inhibitors) .

Hypothesized Biological Activities

While direct data on N-isobutylpyrimidin-2-amine are sparse, related pyrimidines suggest potential activities:

ActivityMechanismReference
AntimicrobialDisruption of microbial DNA synthesis
AnticancerKinase inhibition or apoptosis induction
Anti-inflammatoryModulation of lipid signaling pathways

Hypothetical SAR Insights:

  • The isobutyl chain may enhance membrane permeability.

  • The pyrimidine core could engage in hydrogen bonding with target proteins .

Future Directions

  • Synthetic Optimization: Explore photocatalytic or flow-chemistry methods to improve yield .

  • Biological Screening: Prioritize assays for kinase inhibition and antimicrobial activity.

  • Prodrug Development: Leverage the amine group for carbamate-based prodrugs (e.g., inspired by crizotinib derivatives) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator